![molecular formula C7H13N B1470571 3-(Butan-2-ylidene)azetidine CAS No. 1516674-82-0](/img/structure/B1470571.png)
3-(Butan-2-ylidene)azetidine
Overview
Description
3-(Butan-2-ylidene)azetidine is a heterocyclic compound that contains a nitrogen atom in its five-membered ring structure. It’s a significant compound in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-(Butan-2-ylidene)azetidine involves a DBU-catalysed Horner–Wadsworth–Emmons reaction. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-(Butan-2-ylidene)azetidine is C7H13N, and it has a molecular weight of 111.18 g/mol. The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
3-(Butan-2-ylidene)azetidine: is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophores in various natural and synthetic products.
Aza-Michael Addition Reactions
This compound plays a crucial role in aza-Michael addition reactions, which are pivotal for creating functionalized azetidine rings. These reactions are essential for developing novel heterocyclic compounds that can be used in pharmaceuticals and materials science .
Suzuki–Miyaura Cross-Coupling Reactions
3-(Butan-2-ylidene)azetidine: is involved in the Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. The brominated pyrazole–azetidine hybrid is cross-coupled with boronic acids to diversify the heterocyclic amino acid derivatives .
Photocycloaddition Reactions
The compound is a key player in photocycloaddition reactions, specifically the aza Paternò–Büchi reactions. These reactions are among the most efficient methods to synthesize functionalized azetidines, which are valuable in the synthesis of complex natural products and pharmaceutical scaffolds .
Synthesis and Reactivity of Azetidines
Recent advances in the synthesis and reactivity of azetidines involve 3-(Butan-2-ylidene)azetidine . It’s a focus area in organic synthesis due to the strain-release-driven transformations that azetidines undergo, which are useful in medicinal chemistry .
Development of Pharmacologically Active Scaffolds
Incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties3-(Butan-2-ylidene)azetidine is used to create these scaffolds, which are then evaluated for their potential as drug candidates .
Future Directions
Mechanism of Action
Target of Action
3-(Butan-2-ylidene)azetidine is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry Azetidines are known to be important in the synthesis of various pharmaceutical compounds .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are used in the synthesis of various compounds, and their reactivity is driven by a considerable ring strain . They are used in the polymerization process, where they serve as building blocks for polyamines
Pharmacokinetics
Azetidines are known for their stability, which may influence their bioavailability .
Result of Action
Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions to produce various compounds .
Action Environment
The action of 3-(Butan-2-ylidene)azetidine, like other azetidines, can be influenced by environmental factors such as reaction conditions . The stability of azetidines may also affect their efficacy and stability .
properties
IUPAC Name |
3-butan-2-ylideneazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSDTQTTBAXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-ylidene)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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